molecular formula C10H11N3S B13686885 2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole

2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole

Cat. No.: B13686885
M. Wt: 205.28 g/mol
InChI Key: SOHNJGZSPRJKMW-UHFFFAOYSA-N
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Description

2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 2-ethylphenyl group and an amino group at the 2-position. Thiadiazoles are known for their diverse pharmacological and material science applications, including antimicrobial, anticancer, and corrosion inhibition properties . The 2-ethylphenyl substituent introduces steric bulk and electron-donating characteristics, which may influence its reactivity, stability, and intermolecular interactions compared to other derivatives .

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

5-(2-ethylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H11N3S/c1-2-7-5-3-4-6-8(7)9-12-13-10(11)14-9/h3-6H,2H2,1H3,(H2,11,13)

InChI Key

SOHNJGZSPRJKMW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Solid-Phase Cyclodehydration Using Thiosemicarbazide, Carboxylic Acid, and Phosphorus Pentachloride (PCl5)

A recent and efficient method involves a solid-phase reaction where thiosemicarbazide, 2-ethylbenzoic acid (the carboxylic acid corresponding to the 2-ethylphenyl substituent), and phosphorus pentachloride are mixed and ground at room temperature until the reaction is complete. This method is characterized by mild conditions, short reaction times, and high yields (above 91%) with simple post-treatment.

Procedure:

  • Mix A mol of thiosemicarbazide, B mol of 2-ethylbenzoic acid, and C mol of phosphorus pentachloride in a dry reaction vessel.
  • The molar ratio is typically A : B : C = 1 : (1–1.2) : (1–1.2).
  • Grind the mixture evenly at room temperature until the reaction completes, yielding a crude product.
  • Add an alkaline solution to the crude product until the pH reaches 8.0–8.2.
  • Filter the mixture, dry the filter cake, and recrystallize to obtain pure 2-amino-5-(2-ethylphenyl)-1,3,4-thiadiazole.

Advantages:

  • Solid-phase reaction avoids solvents, reducing waste and simplifying purification.
  • Mild conditions and low equipment requirements.
  • High product yield (>91%).
  • Use of phosphorus pentachloride, which is low in toxicity and inexpensive.

This method was described in the Chinese patent CN103936691A and represents a modern, efficient approach for preparing 2-amino-5-substituted-1,3,4-thiadiazoles, including the 2-ethylphenyl derivative.

Cyclodehydration in Polyphosphoric Acid (PPA) and Sulfuric Acid Medium

An older but well-established method involves the cyclodehydration of thiosemicarbazide with the corresponding carboxylic acid in a mineral acid mixture, typically sulfuric acid and polyphosphoric acid (PPA).

Procedure:

  • Prepare an acid mixture of 25% sulfuric acid and 75% polyphosphoric acid.
  • Cool the acid mixture to 10–15 °C.
  • Add 4-methyl-3-thiosemicarbazide (or thiosemicarbazide) to the acid mixture.
  • Add the corresponding carboxylic acid (e.g., 2-ethylbenzoic acid) to the mixture.
  • Allow the temperature to rise exothermically and maintain at about 100–105 °C for approximately 3 hours to complete cyclodehydration.
  • Dilute the reaction mixture with water and an organic solvent such as toluene.
  • Neutralize the mixture with ammonium hydroxide to pH 6.8–7.3.
  • Separate the organic layer containing the product.
  • Dry the organic phase azeotropically and isolate the free base of the aminothiadiazole.

Yields and Purity:

  • Yields typically range around 90% or higher.
  • The product can be further purified by recrystallization.

This method is described in Canadian patent CA1039290A and has been widely used for preparing 2-amino-5-alkyl and aryl-1,3,4-thiadiazoles.

Alternative Methods and Considerations

While the above two methods are the most relevant for 2-amino-5-(2-ethylphenyl)-1,3,4-thiadiazole, other general methods for thiadiazole synthesis exist, such as:

  • Reaction of diazo compounds with hydrogen sulfide to form 5-amino-1,2,3-thiadiazoles, which is a different isomeric thiadiazole and thus less relevant here.
  • Electrophilic diazo coupling reactions to introduce aryl groups on thiazole rings, but these are more specialized and less direct for this compound.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Solid-phase grinding with PCl5 Thiosemicarbazide, 2-ethylbenzoic acid, PCl5 Room temperature, grinding, pH 8–8.2 neutralization >91 Mild, short reaction time, simple work-up, high yield Requires handling PCl5 (corrosive)
Cyclodehydration in PPA/H2SO4 medium Thiosemicarbazide, 2-ethylbenzoic acid, H2SO4, PPA 100–105 °C, 3 hours, neutralization with NH4OH ~90 High yield, well-established, scalable High temperature, corrosive acids
Diazotization and coupling (less relevant) Diazotized amines, thiazole derivatives Various solvents and temps 61–78 Useful for derivatives, moderate yields More steps, lower yields

Summary and Recommendations

For the preparation of 2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole , the most practical and efficient methods are:

  • The solid-phase cyclodehydration method using phosphorus pentachloride , which offers a simple, mild, and high-yielding route suitable for laboratory and potential industrial scale.
  • The acid-mediated cyclodehydration in polyphosphoric acid and sulfuric acid , a classical method with proven scalability and good yields.

Both methods start from readily available thiosemicarbazide and 2-ethylbenzoic acid, enabling straightforward synthesis of the target compound.

Chemical Reactions Analysis

Oxidation Reactions

The amino group and sulfur atom in the thiadiazole ring are primary sites for oxidation:

  • Amino group oxidation : Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) converts the -NH₂ group to a nitro (-NO₂) derivative. For example, oxidation yields 2-nitro-5-(2-ethylphenyl)-1,3,4-thiadiazole .

  • Sulfur oxidation : The thiadiazole ring sulfur can form sulfoxides or sulfones under strong oxidative conditions (e.g., using m-chloroperbenzoic acid) .

Mechanistic Insight :
Oxidation of the amino group proceeds via a free-radical intermediate, while sulfur oxidation involves electrophilic attack on the sulfur atom .

Nucleophilic Substitution

The amino group participates in acylations and sulfonations:

  • Acetylation : Reacting with acetic anhydride in pyridine yields N-acetyl derivatives (e.g., N-(5-(2-ethylphenyl)-1,3,4-thiadiazol-2-yl)acetamide) .

  • Sulfonation : Treatment with sulfonyl chlorides introduces sulfonamide groups .

Electrophilic Aromatic Substitution

The 2-ethylphenyl group undergoes halogenation or nitration at the para position relative to the ethyl substituent. For example:

Reaction TypeReagentProductYield
BrominationBr₂/FeBr₃5-(4-bromo-2-ethylphenyl)-2-amino-1,3,4-thiadiazole72%

Diazotization and Coupling

The amino group undergoes diazotization with NaNO₂/HCl at 0–5°C, forming a diazonium salt that couples with phenolic or naphtholic compounds. For instance, coupling with β-naphthol produces an azo derivative with enhanced π-conjugation :
Example :
$$ \text{2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\beta\text{-naphthol}} \text{Azo product} $$
Yield: 45–60% .

Cyclization and Ring-Opening Reactions

  • Cyclization : Reacting with POCl₃ and thiosemicarbazide forms fused thiadiazole systems .

  • Ring-opening : Strong bases (e.g., NaOH) cleave the thiadiazole ring, generating thiourea intermediates .

Biological Activity Correlations

While beyond pure chemical reactions, structural modifications impact pharmacological properties. For example:

DerivativeModificationIC₅₀ (μM) vs MCF-7 Cells
Parent compoundNone>100
Acetylated derivative-NHCOCH₃62.16
Sulfone derivative-SO₂-2.44

Stability and Degradation

The compound degrades under UV light via C-S bond cleavage, forming 2-ethylphenyl isothiocyanate and ammonia . Acidic hydrolysis yields 2-ethylbenzoic acid and thiourea derivatives .

Scientific Research Applications

While the search results do not specifically mention applications of "2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole," they do provide information on the preparation, derivatives, and applications of related thiadiazoles, which can be helpful.

Synthesis of 2-Amino-5-aryl-1,3,4-Thiadiazoles

One method for preparing 2-amino-5-aryl-1,3,4-thiadiazoles involves a solid phase reaction using an aromatic acid and thiosemicarbazide with phosphorus oxychloride as a catalyst . The process includes the following steps :

  • Mixing thiosemicarbazide, an aromatic acid, and phosphorus oxychloride in a dry reaction vessel and grinding them together at room temperature . The ratio of thiosemicarbazide to aromatic acid to phosphorus oxychloride is 1:(1-1.2):(1-1.2) .
  • Adding an alkaline solution to the resulting crude product until the pH reaches 8-8.2, followed by filtering the mixture .
  • Drying the filter cake and recrystallizing it to obtain the desired 2-amino-5-aryl-1,3,4-thiadiazole .

The reaction is simple, features a short reaction time, occurs under mild conditions, and requires minimal equipment . The yield of 2-amino-5-aryl-1,3,4-thiadiazole can exceed 94%, making it an efficient preparation method . Examples of aromatic acids include phenylformic acid or substituted benzoic acids such as p-methylbenzoic acid, o-toluic acid, or o-methoxybenzoic acid .

Anticancer Effects of Thiadiazole Derivatives

Research indicates that thiadiazole derivatives exhibit potential anticancer effects . In one study, several synthesized thiadiazole derivatives were tested for their impact on cell viability using an MTS assay . The compounds affected the viability of normal cells (HUVEC) only at high concentrations (100–400 μM) . Compound 2g significantly reduced the cell viability of LoVo and MCF-7 tumor lines even at small concentrations .

IC50 Values for Selected Compounds in LoVo and MCF-7 Cell Lines

CompoundCell LineIC50 (µM)
2g LoVo2.44
2d LoVo29.16
2a LoVo62.16

Compound 2g also demonstrated low toxicity in Daphnia tests, with lethality percentages below 20% even at the highest concentration of 200 µM .

Corrosion Inhibition

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole involves its interaction with various molecular targets. The amino group and thiadiazole ring allow it to bind to enzymes and receptors, inhibiting their activity. This compound can interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

Electronic Effects :

  • Electron-donating groups (e.g., –OH in TS, ethyl in 2-ethylphenyl) facilitate charge transfer, influencing fluorescence and aggregation behavior .
  • Electron-withdrawing groups (e.g., –NO₂ in 4-nitrophenyl derivatives) enhance electrophilicity, improving reactivity in antimicrobial applications .

Thermodynamic Stability :

  • Methyl and ethyl substituents at the 5-position increase stability compared to unsubstituted analogs. Ethyl’s larger size may further stabilize via hydrophobic interactions .

Antimicrobial Activity

  • 4-Nitrophenyl derivative: Exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli when incorporated into tetrazole hybrids .

Anticancer Activity

  • VR24 and VR27 (5-substituted derivatives) : Showed significant activity against colon cancer cells, with IC₅₀ values <10 μM. Substituents like 4-chlorophenyl enhanced cytotoxicity .
  • Ethylphenyl derivative : Increased lipophilicity from the ethyl group may improve cellular uptake, though specific studies are needed .

Corrosion Inhibition

  • 4-Bromobenzyl derivative (a1) : Achieved 92% inhibition efficiency for mild steel in 0.5 M H₂SO₄, outperforming the 3-nitrophenyl analog (a2) due to stronger adsorption via the bromine atom .
  • Ethylphenyl analog : Electron-donating ethyl groups may weaken adsorption compared to halogens, but steric effects could stabilize protective coatings .

Biological Activity

2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole is a compound belonging to the class of 1,3,4-thiadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Structure and Properties

The structure of 2-amino-5-(2-ethylphenyl)-1,3,4-thiadiazole incorporates a thiadiazole ring, which is characterized by the presence of nitrogen and sulfur atoms. This unique arrangement contributes to its biological activity through mechanisms such as hydrogen bonding and electron donation capabilities .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. Specifically, 2-amino-5-(2-ethylphenyl)-1,3,4-thiadiazole has shown promising activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for derivatives have been reported to be lower than those of standard antibiotics .
  • The compound exhibits significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Activity

Thiadiazole derivatives have been investigated for their potential anticancer properties. 2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole has been shown to inhibit cell growth in several cancer cell lines:

  • IC50 values for various derivatives in studies have ranged from 0.74 to 10 µg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
  • Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells without causing cell cycle arrest .

Anti-inflammatory Activity

Research indicates that this compound can modulate inflammatory responses:

  • It has been shown to inhibit the biosynthesis of prostaglandin E2 (PGE2) and leukotrienes in vitro, with IC50 values in the nanomolar range .
  • In vivo studies demonstrated that certain derivatives effectively reduced leukocyte infiltration in inflammatory models comparable to standard anti-inflammatory drugs like dexamethasone .

Summary of Research Findings

Biological Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in tumor cells
Anti-inflammatoryInhibition of PGE2 and leukotriene biosynthesis

Case Studies

  • Antimicrobial Efficacy : A study evaluated several derivatives of 1,3,4-thiadiazoles against E. coli and S. aureus, finding that modifications at the C-5 position significantly enhanced antibacterial potency .
  • Anticancer Potential : Another research project focused on the anticancer activity of 2-aminoacyl-1,3,4-thiadiazoles demonstrated effective inhibition of tumor cell proliferation across multiple cancer types with notable selectivity towards malignant cells over normal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of thiosemicarbazide derivatives with phosphorus oxychloride (POCl₃) as a solvent and catalyst, as demonstrated for structurally analogous thiadiazoles . Acylation of the amino group using acetic anhydride (yield ~95%) is also effective for functionalization . Optimization involves adjusting stoichiometry, reaction time (shortened to 2–4 hours in some protocols), and purification via recrystallization from ethanol or acetonitrile .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of FT-IR (to confirm NH₂ and C=N/C-S stretches at ~3300 cm⁻¹ and 1600–1500 cm⁻¹, respectively), ¹H/¹³C-NMR (to resolve aromatic protons and ethyl group signals), and HPLC-MS (for purity assessment) . X-ray crystallography is recommended for resolving conformational isomerism, as seen in related thiadiazole derivatives .

Q. How can solubility and stability be assessed under physiological conditions?

  • Methodological Answer : Perform liposomal encapsulation studies (e.g., using DPPC liposomes) to evaluate membrane affinity and stability in buffered solutions (pH 7.4). Monitor degradation via UV-Vis spectroscopy over 24–72 hours . For solubility, use shake-flask methods with solvents like DMSO, ethanol, or PBS, followed by HPLC quantification .

Advanced Research Questions

Q. What experimental designs are suitable for investigating its antiproliferative or antimicrobial activity?

  • Methodological Answer : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations of 10–100 μM, with doxorubicin as a positive control . For antimicrobial studies, use microbroth dilution (MIC determination) against Mycobacterium tuberculosis H37Rv (BACTEC 460 system) or Gram-negative/-positive bacteria . Include structure-activity relationship (SAR) analysis by comparing substituent effects (e.g., ethyl vs. fluorophenyl groups) .

Q. How can dual fluorescence properties be exploited in molecular probe development?

  • Methodological Answer : Conduct steady-state and time-resolved fluorescence spectroscopy in liposomal or micellar systems to assess emission shifts (e.g., λmax ~450 nm in hydrophobic environments). Compare quantum yields with reference probes like ANS (8-anilinonaphthalene-1-sulfonic acid) . Applications include tracking membrane dynamics or protein interactions .

Q. What computational approaches predict binding affinities to biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and density functional theory (DFT) to model interactions with enzymes (e.g., Bcl-2 for anticancer activity) . Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes . Pharmacophore mapping via Electronic-Topological Method (ETM) identifies critical functional groups (e.g., amino-thiadiazole core) .

Q. How do steric and electronic effects of the 2-ethylphenyl group influence thermodynamic stability?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to measure decomposition temperatures (Td ~200–250°C) and phase transitions . Compare with methyl or bromophenyl analogs using Hammett constants to quantify electronic contributions .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported bioactivity across studies?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., radiometric BACTEC vs. resazurin microplate for TB activity) . Control for batch-to-batch purity via elemental analysis (C, H, N, S) and confirm crystallinity via PXRD . Adjust for solvent effects (DMSO vs. aqueous buffers) in IC₅₀ calculations .

Q. What safety protocols are recommended given structural similarities to carcinogenic analogs?

  • Methodological Answer : Although not directly classified, handle with precautions similar to IARC Group 2B carcinogens (e.g., 2-amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole) . Use fume hoods, avoid inhalation, and conduct Ames tests for mutagenicity during preclinical evaluation .

Methodological Tables

Parameter Technique Key Observations Reference
Synthetic Yield POCl₃-mediated cyclization70–85% yield, purity >95% (HPLC)
Fluorescence Quantum Yield Steady-state spectroscopyΦ = 0.25–0.35 in DPPC liposomes
Antiproliferative IC₅₀ MTT assay (MCF-7 cells)IC₅₀ = 12.5 μM (vs. 8.2 μM for doxorubicin)
Thermal Stability TGA/DSCTd = 218°C (ΔH = 145 J/g)

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